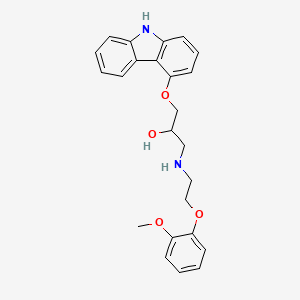
卡维地洛
概述
描述
作用机制
科学研究应用
生化分析
Biochemical Properties
Carvedilol interacts with various enzymes and proteins in the body. It is metabolized primarily by aromatic ring oxidation and glucuronidation, mediated mainly by CYP2D6 and, to a lesser extent, CYP2C9 . These interactions are followed by Phase II conjugating reactions, including glucuronidation and sulfation .
Cellular Effects
Carvedilol has significant effects on various types of cells and cellular processes. It slows down the heart rate and makes it easier for the heart to pump blood around the body . It also has antioxidant properties, which can prevent lipid peroxidation and the depletion of endogenous antioxidants, such as vitamin E and glutathione .
Molecular Mechanism
Carvedilol’s mechanism of action involves blocking various receptors in the body, including beta-1, beta-2, and alpha-1 receptors . By blocking alpha-1 receptors, carvedilol lowers blood pressure more than most beta blockers . It also inhibits receptors in the adrenergic nervous system, which releases noradrenaline to the body, including the heart .
Temporal Effects in Laboratory Settings
Carvedilol exhibits temporal changes in its effects over time in laboratory settings. It usually starts to work after about 1 hour, but it will take days or weeks for it to work fully . It is also known to be very lipophilic undergoing mainly biliary elimination by the liver .
Dosage Effects in Animal Models
In animal models of hyperlipidemia, carvedilol attenuates aortic lipid accumulation and decreases the aortic content of monocytes and foam cells, while preserving endothelial integrity and function . In a mouse model, carvedilol treatment was associated with reductions in heart rate and left ventricular dP/dt (max) at all dose levels .
Metabolic Pathways
Carvedilol is involved in various metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Transport and Distribution
Carvedilol is a basic, hydrophobic compound with a steady-state volume of distribution of 115 L . It is lipophilic and easily crosses the blood–brain barrier in animals, and hence is not thought to be peripherally selective .
Subcellular Localization
Carvedilol may exhibit its antioxidant activity through altering the subcellular localization of TXNIP, a protein that is important in both physiologic and pathophysiologic conditions . This alteration in TXNIP localization could contribute to the cardioprotective effects of carvedilol observed in animal models of acute myocardial ischemia .
准备方法
化学反应分析
卡维地洛会发生各种化学反应,包括缩合反应和电荷转移复合物的形成。 例如,它与对二甲氨基苯甲醛反应,形成一种在601nm处表现出最大吸收的缩合物 . 它还与对氯苯醌形成电荷转移复合物,可以在662nm处测量 . 这些反应通常在受控条件下进行,以确保形成所需的产物。
相似化合物的比较
卡维地洛经常与其他β受体阻滞剂(如美托洛尔、阿替洛尔和普萘洛尔)进行比较。 与选择性β1受体阻滞剂美托洛尔和阿替洛尔不同,卡维地洛是非选择性的,它也阻断α1受体 . 这赋予了卡维地洛额外的血管扩张特性,使其在某些临床情况下更有效 . 类似的化合物包括拉贝洛尔,它也具有β和α阻断活性,但卡维地洛在强大的抗氧化和抗凋亡特性方面独树一帜 .
属性
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022747 | |
| Record name | Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carvedilol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L | |
| Record name | Carvedilol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARVEDILOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carvedilol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carvedilol inhibits exercise induce tachycardia through its inhibition of beta adrenoceptors. Carvedilol's action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure. At higher doses, calcium channel blocking and antioxidant activity can also be seen. The antioxidant activity of carvedilol prevents oxidation of low density lipoprotein and its uptake into coronary circulation., Carvedilol is a nonselective beta-adrenergic blocking agent with selective alpha1-adrenergic blocking activity. The principal physiologic action of carvedilol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors), and to a lesser extent alpha1-receptors within vascular smooth muscle. The beta1-antagonist activity of carvedilol is similar to that of propranolol and greater than that of labetalol, and the duration of carvedilol's effect is longer than those of labetalol and propranolol., Studies in animals indicate that the drug may exert an antioxidant effect on the myocardium and an antiproliferative effect on intimal tissue. The commercially available drug is a racemic mixture of the 2 enantiomers, (R)[+] and (S)[-], and both enantiomers have equal alpha1-adrenergic blocking activity; however, only the S(-)-enantiomer of carvedilol has beta-adrenergic blocking activity. Carvedilol does not exhibit intrinsic sympathomimetic (beta1-agonist) activity and possesses only weak membrane-stabilizing (local anesthetic) activity., Vasodilation resulting in reduced total peripheral resistance mediated through carvedilol's alpha1-adrenergic blockade and reduced sympathetic tone appear to play a major role in the drug's hypotensive effect. Carvedilol causes reductions in cardiac output, exercise-induced tachycardia, isoproterenol-induced tachycardia, and reflex orthostatic tachycardia. Clinically important beta-adrenergic blocking activity of carvedilol usually is evident within 1 hour of oral administration, and the drug's hypotensive effect is similar to that of metoprolol. Carvedilol's alpha1-adrenergic blocking effects, which contribute to the drug's hypotensive effects, generally are evident within 30 minutes of oral administration and include reductions in phenylephrine-induced pressor effects, vasodilation, and decreased peripheral vascular resistance. The dose-dependent hypotensive effect of carvedilol results in blood pressure (systolic and diastolic) reductions of 5-46% with little, if any, reflex tachycardia. This hypotensive effect occurs approximately 30 minutes after oral administration and has a maximum effect 1.5-7 hours after oral administration., The precise mechanism of the beneficial effects of carvedilol in the treatment of congestive heart failure has not been fully elucidated. beta1-Adrenergic blockade and vasodilation generally are associated with reflex tachycardia and peripheral vasoconstriction in therapeutic agents in which one of these pharmacologic effects predominates, but the combined effects of carvedilol appear to attenuate these two major untoward responses by balancing the potential adverse effects associated with adrenergic blockade and vasodilation. The drug's vasodilatory action appears to enable the patient to tolerate the negative inotropic effect of carvedilol during the initiation and titration of therapy in the treatment of compensated heart failure., For more Mechanism of Action (Complete) data for CARVEDILOL (18 total), please visit the HSDB record page. | |
| Record name | Carvedilol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARVEDILOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals from ethyl acetate | |
CAS No. |
72956-09-3 | |
| Record name | Carvedilol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72956-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carvedilol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carvedilol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carvedilol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carvedilol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K47UL67F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARVEDILOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carvedilol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-115 °C, 114 - 115 °C | |
| Record name | Carvedilol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARVEDILOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carvedilol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Carvedilol?
A: Carvedilol is a non-selective β-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline on both β1-adrenergic and β2-adrenergic receptors. [] This blockade leads to a reduction in heart rate, decreased myocardial contractility, and a decrease in blood pressure. [] Carvedilol also exhibits α1-blocking properties, leading to vasodilation and further blood pressure reduction. []
Q2: How does Carvedilol differ from other β-blockers in its effects?
A: Carvedilol exhibits additional properties beyond its β-blocking action, differentiating it from traditional β-blockers like Metoprolol. Carvedilol acts as a potent antioxidant, scavenging free radicals and protecting against oxidative stress. [] Additionally, it exhibits antiproliferative effects on vascular smooth muscle cells, potentially offering benefits in managing vascular remodeling associated with hypertension. [] Studies also show it can selectively lower cardiac adrenergic activity by reducing norepinephrine levels in the coronary sinus, unlike Metoprolol, which did not show this effect. []
Q3: How does Carvedilol affect cardiac function in heart failure patients?
A: Studies indicate Carvedilol can improve left ventricular ejection fraction in patients with heart failure, potentially surpassing the effects observed with Metoprolol. [] This improvement in cardiac function contributes to its therapeutic efficacy in managing heart failure. []
Q4: Does Carvedilol impact apoptosis in cardiac cells?
A: Research suggests Carvedilol exerts anti-apoptotic effects in cardiac myocytes. [] Studies demonstrate that it can inhibit apoptosis induced by isoproterenol, a synthetic catecholamine, in H9C2-1 cardiac myocytes, potentially contributing to its cardioprotective properties. []
Q5: What is the role of β-arrestin in Carvedilol's cardioprotective effects?
A: Carvedilol displays β-arrestin–biased agonism, meaning it can selectively stimulate β-arrestin signaling downstream of β-adrenergic receptors independently of G protein activation. [] This β-arrestin signaling is linked to Carvedilol's antiapoptotic and cardioprotective effects, particularly in response to ischemia/reperfusion injury. []
Q6: Can Carvedilol's cardioprotective effects be enhanced?
A: Studies indicate that Compound-6 (Cmpd-6), a positive allosteric modulator of β1ARs, selectively enhances the binding affinity and β-arrestin-dependent signaling of Carvedilol. [] This co-administration potentiates the antiapoptotic and cardioprotective effects of Carvedilol against ischemia/reperfusion injury. []
Q7: How is Carvedilol metabolized in the body?
A: Carvedilol undergoes extensive metabolism, primarily in the liver, with cytochrome P450 (CYP) enzymes playing a key role. [] The CYP2D6 and CYP1A2 enzymes are involved in the stereoselective oxidation of Carvedilol in the liver, while CYP3A4 contributes to its intestinal oxidation. [] Additionally, glucuronidation in the liver and intestine contributes to its presystemic clearance. []
Q8: Does the presence of other drugs affect Carvedilol's pharmacokinetics?
A: Yes, Carvedilol's pharmacokinetics can be influenced by co-administration with other drugs. For instance, Ticlopidine, an antiplatelet agent, can inhibit CYP2C9-mediated metabolism of Carvedilol, leading to increased oral bioavailability. [] Similarly, Citalopram, a selective serotonin reuptake inhibitor, can also inhibit CYP2D6, leading to altered pharmacokinetics of Carvedilol. [] Amlodipine, a calcium channel blocker, exhibits a dose-dependent interaction with Carvedilol; higher doses of Amlodipine lead to increased plasma concentrations and altered pharmacokinetic parameters of Carvedilol. []
Q9: Does the route of administration impact Carvedilol's pharmacokinetic profile?
A: Yes, Carvedilol exhibits different pharmacokinetic profiles depending on the route of administration. When administered intravenously to dogs, Carvedilol achieves higher peak concentrations and a longer elimination half-life compared to oral administration. [] This difference highlights the impact of first-pass metabolism on Carvedilol's pharmacokinetics after oral dosing. []
Q10: What are the findings of Carvedilol's efficacy in treating skin carcinogenesis?
A: Carvedilol has shown promise as a potential chemopreventive agent against skin cancer. [, ] In vitro studies reveal that Carvedilol inhibits epidermal growth factor (EGF)-induced transformation of JB6 P+ cells, a skin cell model used to study tumor promotion. [] It also attenuates UV-induced activator protein-1 (AP-1) and NF-kB activity, suggesting anti-inflammatory effects. [] In vivo, topical Carvedilol application in mice models reduces UV-induced skin inflammation, epidermal hyperplasia, and tumor incidence. []
Q11: What is the role of Carvedilol in managing myocardial fibrosis?
A: Carvedilol has shown potential in reducing myocardial fibrosis, a pathological process contributing to heart failure progression. [] In rat models of isoproterenol-induced myocardial fibrosis, Carvedilol effectively reduced serum B-type natriuretic peptide (BNP) levels, BNP mRNA expression in the ventricular myocardium, and collagen volume fraction, indicating its antifibrotic effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)
![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)
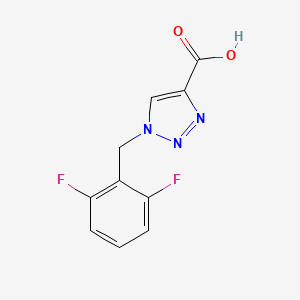
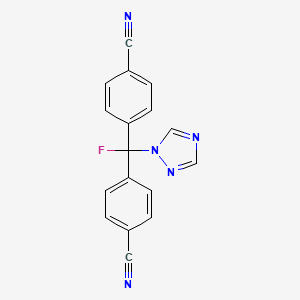

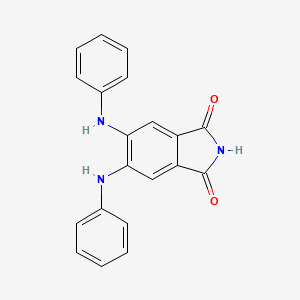
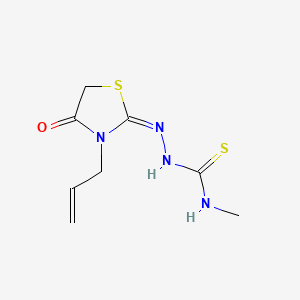
![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)
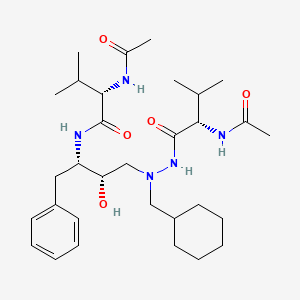
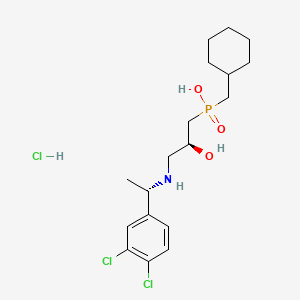
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)
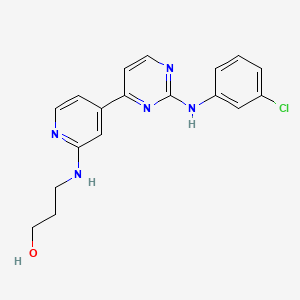
![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
